molecular formula C6H6BrN B13448809 2-Bromo-4-(methyl-d3)-pyridine

2-Bromo-4-(methyl-d3)-pyridine

Katalognummer: B13448809
Molekulargewicht: 175.04 g/mol
InChI-Schlüssel: LSZMVESSGLHDJE-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(methyl-d3)-pyridine is a deuterated derivative of 2-bromo-4-methylpyridine. This compound is characterized by the presence of a bromine atom at the second position and a deuterated methyl group at the fourth position on the pyridine ring. Deuterium, a stable isotope of hydrogen, is often used in chemical research to study reaction mechanisms and metabolic pathways due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(methyl-d3)-pyridine typically involves the bromination of 4-(methyl-d3)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of deuterated starting materials is crucial in maintaining the deuterium content in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(methyl-d3)-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(methyl-d3)-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its deuterated form is particularly useful in studying reaction mechanisms and isotope effects.

    Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring deuterium labeling for improved metabolic stability.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The deuterium atom, being heavier than hydrogen, can influence reaction rates and mechanisms, providing valuable insights into kinetic isotope effects and reaction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in studying reaction mechanisms and metabolic pathways. The presence of deuterium can significantly alter the physical and chemical properties of the compound, providing unique advantages in research and industrial applications.

Eigenschaften

Molekularformel

C6H6BrN

Molekulargewicht

175.04 g/mol

IUPAC-Name

2-bromo-4-(trideuteriomethyl)pyridine

InChI

InChI=1S/C6H6BrN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3/i1D3

InChI-Schlüssel

LSZMVESSGLHDJE-FIBGUPNXSA-N

Isomerische SMILES

[2H]C([2H])([2H])C1=CC(=NC=C1)Br

Kanonische SMILES

CC1=CC(=NC=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.